Cas no 184970-29-4 ([3-fluoro-5-(trifluoromethyl)phenyl]methanol)
[3-fluoro-5-(trifluoromethyl)phenyl]methanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-5-(trifluoromethyl)benzyl alcohol
- [3-fluoro-5-(trifluoromethyl)phenyl]methanol
- RARECHEM AL BD 0321
- [3-Fluoro-5-(trifluoromethyl)phenyl]methanol, 3-Fluoro-5-(hydroxymethyl)benzotrifluoride
- 3-Fluoro-5-(trifluoromethyl)benzyl alcohol 97%
- 3-Fluoro-5-(trifluoromethyl)benzylalcohol97%
- SY018435
- Benzenemethanol, 3-fluoro-5-(trifluoromethyl)-
- CK2484
- AC-9746
- (3-fluoro-5-(trifluoromethyl)phenyl)methanol
- DTXSID40343342
- MFCD00061169
- CS-W010666
- A22516
- EN300-153866
- FT-0615705
- SCHEMBL3279035
- AKOS005258193
- 3-fluoro-5-(trifluoromethyl)benzylalcohol
- J-011855
- 184970-29-4
- PS-8302
- 4-Methoxy-2-(methylsulphonyl)acetophenone
- [3-Fluoro-5-(trifluoromethyl)phenyl]methanol #
- DB-044546
-
- MDL: MFCD00061169
- Inchi: 1S/C8H6F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
- InChI Key: LTWAIZVPDMHGOE-UHFFFAOYSA-N
- SMILES: FC1=CC(CO)=CC(C(F)(F)F)=C1
Computed Properties
- Exact Mass: 194.03500
- Monoisotopic Mass: 194.035478
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.377
- Boiling Point: 183.931 ℃ at 760 mmHg
- Flash Point: 80-82°C/3mm
- Refractive Index: 1.448
- PSA: 20.23000
- LogP: 2.33680
- Solubility: Unable or difficult to mix
[3-fluoro-5-(trifluoromethyl)phenyl]methanol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: R36/38: irritating to eyes and skin.
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Risk Phrases:R36/38
[3-fluoro-5-(trifluoromethyl)phenyl]methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
[3-fluoro-5-(trifluoromethyl)phenyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810219-5g |
3-Fluoro-5-(trifluoromethyl)benzyl alcohol |
184970-29-4 | 97% | 5g |
760.50 | 2021-05-17 | |
| TRC | F599088-50mg |
3-Fluoro-5-(trifluoromethyl)benzyl Alcohol |
184970-29-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F599088-100mg |
3-Fluoro-5-(trifluoromethyl)benzyl Alcohol |
184970-29-4 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F599088-500mg |
3-Fluoro-5-(trifluoromethyl)benzyl Alcohol |
184970-29-4 | 500mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26790-1g |
3-Fluoro-5-(trifluoromethyl)benzyl alcohol |
184970-29-4 | 97% | 1g |
¥938.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26790-5g |
3-Fluoro-5-(trifluoromethyl)benzyl alcohol |
184970-29-4 | 97% | 5g |
¥3978.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016803-1g |
[3-fluoro-5-(trifluoromethyl)phenyl]methanol |
184970-29-4 | 97% | 1g |
¥70 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016803-5g |
[3-fluoro-5-(trifluoromethyl)phenyl]methanol |
184970-29-4 | 97% | 5g |
¥331 | 2024-05-25 | |
| Fluorochem | 006413-1g |
3-Fluoro-5-(trifluoromethyl)benzyl alcohol |
184970-29-4 | 97% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 006413-5g |
3-Fluoro-5-(trifluoromethyl)benzyl alcohol |
184970-29-4 | 97% | 5g |
£60.00 | 2022-03-01 |
[3-fluoro-5-(trifluoromethyl)phenyl]methanol Suppliers
[3-fluoro-5-(trifluoromethyl)phenyl]methanol Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on [3-fluoro-5-(trifluoromethyl)phenyl]methanol
Introduction to [3-Fluoro-5-(trifluoromethyl)phenyl]methanol (CAS No. 184970-29-4)
[3-Fluoro-5-(trifluoromethyl)phenyl]methanol (CAS No. 184970-29-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated and trifluoromethyl substituents, exhibits a range of properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular structure of [3-fluoro-5-(trifluoromethyl)phenyl]methanol consists of a benzene ring substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position, with a hydroxymethyl group attached to the benzene ring. This combination of functional groups imparts specific chemical and physical properties that are crucial for its applications in drug discovery and development.
In recent years, the interest in fluorinated compounds has surged due to their unique biological activities and metabolic stability. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of molecules, enhancing their potency and selectivity. The trifluoromethyl group, in particular, is known for its ability to increase lipophilicity and improve metabolic stability, making it an attractive moiety in drug design.
[3-Fluoro-5-(trifluoromethyl)phenyl]methanol has been extensively studied for its potential as an intermediate in the synthesis of drugs targeting various diseases. One notable application is in the development of anticancer agents. Research has shown that compounds derived from this intermediate can exhibit potent antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and survival.
For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of [3-fluoro-5-(trifluoromethyl)phenyl]methanol-based derivatives that demonstrated significant inhibition of PI3K/AKT signaling, a critical pathway implicated in several types of cancer. These derivatives showed promising results in both in vitro and in vivo models, highlighting the potential of this compound as a lead structure for further drug development.
Beyond oncology, [3-Fluoro-5-(trifluoromethyl)phenyl]methanol has also been explored for its applications in neurodegenerative diseases. The unique combination of fluorine and trifluoromethyl groups can influence the blood-brain barrier permeability and central nervous system (CNS) activity, making it a valuable scaffold for designing drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
A study published in the European Journal of Medicinal Chemistry described the synthesis and evaluation of [3-fluoro-5-(trifluoromethyl)phenyl]methanol-based compounds as inhibitors of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. The results indicated that these compounds effectively inhibited BACE1 activity, suggesting their potential as therapeutic agents for Alzheimer's disease.
In addition to its pharmaceutical applications, [3-Fluoro-5-(trifluoromethyl)phenyl]methanol has found utility in the field of agrochemicals. Fluorinated compounds are known for their ability to enhance herbicidal and insecticidal activities while reducing environmental impact. Research has shown that derivatives of this compound can be used to develop more effective and sustainable agricultural products.
The synthesis of [3-fluoro-5-(trifluoromethyl)phenyl]methanol typically involves several steps, including the introduction of the fluorine atom and trifluoromethyl group onto the benzene ring, followed by the formation of the hydroxymethyl group. Various synthetic routes have been reported, each with its own advantages and limitations. For example, one common method involves the reaction of 3-fluoro-5-trifluoromethylbenzaldehyde with sodium borohydride to form the desired alcohol.
The physical properties of [3-fluoro-5-(trifluoromethyl)phenyl]methanol, such as its melting point, boiling point, and solubility, are important considerations for its use as an intermediate. These properties can be tailored through various synthetic modifications to optimize its performance in different applications.
In conclusion, [3-fluoro-5-(trifluoromethyl)phenyl]methanol (CAS No. 184970-29-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of fluorine and trifluoromethyl substituents makes it an attractive scaffold for developing new drugs targeting cancer, neurodegenerative diseases, and other therapeutic areas. Ongoing research continues to uncover new applications and derivatives, further solidifying its importance in modern drug discovery efforts.
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